molecular formula C8H14FN B12938068 3-(Fluoromethyl)-8-azabicyclo[3.2.1]octane

3-(Fluoromethyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B12938068
M. Wt: 143.20 g/mol
InChI Key: CMKIICXIVNEYRU-UHFFFAOYSA-N
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Description

3-(Fluoromethyl)-8-azabicyclo[321]octane is a bicyclic compound characterized by a fluoromethyl group attached to an azabicyclo[321]octane skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Fluoromethyl)-8-azabicyclo[3.2.1]octane can be achieved through several methods. One common approach involves the intramolecular [3 + 2] nitrone cycloaddition reaction, which is highly regio- and diastereoselective . This method utilizes vinylogous carbonates and N-substituted hydroxylamine hydrochlorides under catalyst-free conditions to yield the desired bicyclic structure.

Another method involves the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This approach allows for the efficient preparation of enantiomerically pure 8-oxabicyclo[3.2.1]octanes, which can be further modified to introduce the fluoromethyl group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and scalability of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-(Fluoromethyl)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of carbonyl compounds or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new fluoromethyl derivatives with different functional groups.

Scientific Research Applications

3-(Fluoromethyl)-8-azabicyclo[3.2.1]octane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of agrochemicals, pharmaceuticals, and dyestuffs.

Mechanism of Action

The mechanism of action of 3-(Fluoromethyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The fluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively penetrate biological membranes and exert its effects at the molecular level .

Comparison with Similar Compounds

3-(Fluoromethyl)-8-azabicyclo[3.2.1]octane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the presence of the fluoromethyl group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H14FN

Molecular Weight

143.20 g/mol

IUPAC Name

3-(fluoromethyl)-8-azabicyclo[3.2.1]octane

InChI

InChI=1S/C8H14FN/c9-5-6-3-7-1-2-8(4-6)10-7/h6-8,10H,1-5H2

InChI Key

CMKIICXIVNEYRU-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2)CF

Origin of Product

United States

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